1-[4-(4-methoxyphenoxy)butanoyl]-1,2,3,4-tetrahydroquinoline
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Overview
Description
The compound “1-[4-(4-methoxyphenoxy)butanoyl]-1,2,3,4-tetrahydroquinoline” is a complex organic molecule. It contains a tetrahydroquinoline group, which is a heterocyclic compound containing a quinoline backbone with four added hydrogen atoms. It also contains a methoxyphenoxy group and a butanoyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the tetrahydroquinoline, methoxyphenoxy, and butanoyl groups. These groups would likely contribute to the overall polarity, reactivity, and other physical and chemical properties of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents present. The tetrahydroquinoline group could potentially undergo reactions at the nitrogen atom or at the carbon atoms of the ring. The methoxyphenoxy and butanoyl groups could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as its size, shape, charge distribution, and the presence of functional groups (like the methoxyphenoxy and butanoyl groups) would all influence its properties .Scientific Research Applications
Synthesis and Chemical Properties
Research has explored the synthesis and chemical properties of tetrahydroquinoline derivatives, highlighting their significance in organic chemistry. For instance, the concise synthesis of 1,2-dihydroisoquinolines and 1H-isochromenes through carbophilic Lewis acid-catalyzed tandem nucleophilic addition and cyclization demonstrates the versatility of tetrahydroquinoline frameworks in generating complex heterocyclic compounds. This method facilitates the introduction of various nucleophiles at the C1 position of 1,2-dihydroisoquinolines, proving essential for the synthesis of diverse organic molecules (Shingo Obika et al., 2007).
Pharmacological Applications
Tetrahydroquinoline derivatives have shown significant pharmacological potential. For example, methoxy-substituted 3-formyl-2-phenylindoles, which share structural similarities with tetrahydroquinoline, have been identified as potent inhibitors of tubulin polymerization, a crucial mechanism for anticancer activity. These compounds disrupt microtubule assembly in a manner similar to colchicine, indicating their potential as cytostatic agents (R. Gastpar et al., 1998).
Material Science Applications
In material science, tetrahydroquinoline derivatives have been utilized as fluorescence derivatization reagents for alcohols in high-performance liquid chromatography. This application underscores the role of these compounds in analytical methodologies, providing highly sensitive detection options for primary and secondary alcohols (Tomohiko Yoshida et al., 1992).
Safety and Hazards
properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-4-(4-methoxyphenoxy)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-23-17-10-12-18(13-11-17)24-15-5-9-20(22)21-14-4-7-16-6-2-3-8-19(16)21/h2-3,6,8,10-13H,4-5,7,9,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URRYYXTVTVDCSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCC(=O)N2CCCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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